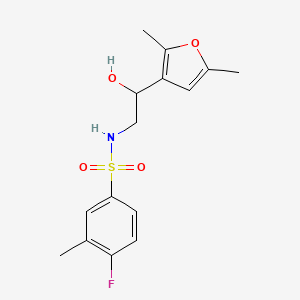

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide

描述

属性

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4S/c1-9-6-12(4-5-14(9)16)22(19,20)17-8-15(18)13-7-10(2)21-11(13)3/h4-7,15,17-18H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZTUCNEYSPEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxyethyl Group: This step involves the reaction of the furan derivative with an appropriate hydroxyethylating agent, such as ethylene oxide, under controlled conditions.

Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl furan derivative with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Furanones or other oxidized furan derivatives.

Reduction: Amines derived from the sulfonamide group.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases:

- Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. The incorporation of the furan ring may enhance this activity by improving membrane permeability and interaction with bacterial enzymes .

- Anticancer Properties : Research has suggested that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific role of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide in this context is being explored .

Case Study: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that the introduction of different substituents could modulate their antibacterial activity. The compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for further development .

Environmental Science

The compound's unique properties also make it suitable for applications in environmental remediation:

- Pollutant Degradation : Research indicates that compounds containing furan rings can be effective in degrading environmental pollutants through photochemical reactions. This suggests potential uses in wastewater treatment processes .

Material Science

This compound can also serve as a precursor for the synthesis of novel materials:

作用机制

The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and sulfonamide groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Structural Analogues

Dasatinib (BMS-354825) :

A thiazolecarboxamide derivative (C₂₂H₂₆ClN₇O₂S) with antineoplastic activity, targeting tyrosine kinases. While structurally distinct, both compounds feature substituted aromatic cores and hydroxyethyl side chains. Dasatinib’s piperazinyl-pyrimidine group contrasts with the dimethylfuran in the target compound, suggesting divergent pharmacokinetic profiles .Sulfonamide-Based Inhibitors :

Many sulfonamides (e.g., acetazolamide) inhibit carbonic anhydrases. The 4-fluoro-3-methyl substitution in the target compound may enhance membrane permeability compared to unsubstituted analogs, as fluorination often improves bioavailability.

Pharmacokinetic and Physicochemical Properties

常见问题

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Multi-step organic synthesis is typically required, involving:

- Step 1 : Formation of the hydroxyethyl-furan moiety via nucleophilic substitution or condensation reactions under controlled pH and temperature.

- Step 2 : Sulfonamide coupling using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the amine group .

- Step 3 : Purification via column chromatography or recrystallization. Key parameters include solvent polarity (e.g., dichloromethane for intermediate steps) and catalyst selection (e.g., DMAP for acylations) .

- Analytical Validation : Confirm purity (>95%) using HPLC and structural integrity via H/C NMR (e.g., furan protons at δ 6.2–6.8 ppm, sulfonamide protons at δ 7.1–7.5 ppm) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the dimethylfuran (e.g., methyl groups at δ 2.1–2.3 ppm), hydroxyethyl (δ 3.5–4.0 ppm), and fluorinated aromatic ring (δ 7.3–7.7 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (CHFNOS; calc. 340.4 g/mol) and detect fragmentation patterns (e.g., loss of –SO– group) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the hydroxyethyl group if racemization occurs during synthesis .

Q. What solvent systems and storage conditions ensure compound stability?

- Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for biological assays; avoid aqueous buffers with pH >8 to prevent sulfonamide hydrolysis .

- Storage : Store at –20°C under inert gas (N or Ar) to minimize oxidation of the furan ring .

Advanced Research Questions

Q. How does the fluorine substituent influence lipophilicity and target binding in SAR studies?

- Lipophilicity : Fluorine at the para position increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability .

- Target Interaction : Fluorine’s electron-withdrawing effect stabilizes hydrogen bonds with enzymatic active sites (e.g., sulfonamide inhibitors of carbonic anhydrase). Use docking simulations (AutoDock Vina) to map interactions with residues like Thr199 or His94 .

Q. How can contradictory bioactivity data across assays be resolved?

- Case Example : Discrepancies in IC values may arise from assay conditions (e.g., serum protein binding in cell-based vs. enzyme assays).

- Resolution :

- Normalization : Adjust for protein binding using equilibrium dialysis .

- Receptor-Specific Models : Compare results across orthologous receptors (e.g., human vs. murine targets) to identify species-dependent effects .

Q. What kinetic parameters govern the sulfonamide group’s reactivity in derivatization reactions?

- Reaction Mechanism : Monitor sulfonamide nucleophilicity in SN2 reactions (e.g., alkylation with iodomethane) using stopped-flow kinetics.

- Key Metrics :

- Rate constants (k) at varying pH (optimum pH 7–8).

- Activation energy (E) calculated via Arrhenius plots (typical range: 50–70 kJ/mol) .

Q. Which computational strategies predict metabolic pathways and toxicity?

- In Silico Tools :

- Phase I Metabolism : Use Schrödinger’s ADMET Predictor to identify sites of oxidation (e.g., furan ring epoxidation).

- Toxicity : Apply QSAR models (e.g., DEREK Nexus) to flag potential mutagenicity from sulfonamide metabolites .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Hypothesis : Poor pharmacokinetic (PK) properties (e.g., rapid clearance) may reduce efficacy in vivo.

- Testing :

- PK Profiling : Measure plasma half-life (t) in rodents; if <1 hour, consider prodrug strategies (e.g., esterification of the hydroxyl group) .

- Tissue Distribution : Use radiolabeled compound (e.g., C) to assess brain penetration or off-target accumulation .

Methodological Best Practices

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) and identify robust conditions .

- Biological Assays : Include positive controls (e.g., acetazolamide for sulfonamide-based enzyme inhibition) and validate target specificity via CRISPR knockouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。